propyl 3-chlorobenzoate
Description
Propyl 3-chlorobenzoate (CAS: 54186-33-3) is an ester derivative of 3-chlorobenzoic acid, characterized by a propyl ester group attached to the benzene ring at the meta position relative to the chlorine substituent. Its molecular formula is C₁₀H₁₁ClO₂, with a molecular weight of 198.65 g/mol. Key spectral features include an ester carbonyl (C=O) stretch at 1722 cm⁻¹ in IR spectroscopy, consistent with its structural motif .
This compound is utilized in pharmaceutical and agrochemical research due to its role as a synthetic intermediate. Its applications span drug discovery, polymer science, and material engineering, where its chlorinated aromatic structure contributes to bioactivity and material stability .
Properties
CAS No. |
25800-29-7 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
propyl 3-chlorobenzoate |
InChI |
InChI=1S/C10H11ClO2/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h3-5,7H,2,6H2,1H3 |
InChI Key |
HVJGKIOKRWTZLP-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=CC=C1)Cl |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)Cl |
Other CAS No. |
25800-29-7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: propyl 3-chlorobenzoate can be synthesized through the esterification reaction between benzoic acid and 3-chloro-1-propanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods: Industrial production of benzoic acid, 3-chloro, propyl ester often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also employ catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and yield .
Chemical Reactions Analysis
Hydrolysis Reactions
Propyl 3-chlorobenzoate undergoes hydrolysis under acidic or basic conditions to yield 3-chlorobenzoic acid and propanol.
Acid-Catalyzed Hydrolysis
In acidic media (e.g., aqueous HCl or H₂SO₄), the ester undergoes nucleophilic acyl substitution. Water acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which collapses to release propanol and regenerate the acid catalyst .
Reaction:
Base-Promoted Saponification
Under basic conditions (e.g., NaOH), the ester is converted to the sodium salt of 3-chlorobenzoic acid and propanol. The reaction proceeds via deprotonation of the nucleophile (hydroxide ion), followed by similar acyl substitution .
Reaction:
| Condition | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic (H₂SO₄, Δ) | H₂O, H⁺ | 3-Chlorobenzoic acid + Propanol | ~85% | |
| Basic (NaOH, reflux) | NaOH (1M) | Sodium 3-chlorobenzoate + Propanol | ~90% |
Reduction Reactions
The ester group can be reduced to a primary alcohol using strong hydride reagents.
LiAlH₄-Mediated Reduction
Lithium aluminum hydride (LiAlH₄) reduces the ester to 3-chlorobenzyl alcohol and propanol. The reaction proceeds via nucleophilic attack of hydride on the carbonyl carbon, followed by alkoxide elimination .
Reaction:
LDBBA Reduction
Lithium diisobutyl-t-butoxyaluminum hydride (LDBBA), a milder reagent, selectively reduces the ester to the corresponding alcohol without affecting the aromatic chlorine .
| Reducing Agent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | Dry ether, reflux | 3-Chlorobenzyl alcohol + Propanol | ~75% | |
| LDBBA | THF, 0°C to RT | 3-Chlorobenzyl alcohol + Propanol | ~82% |
Transesterification
This compound reacts with alcohols in the presence of acid or base catalysts to exchange the alkoxy group. For example, methanol under acidic conditions yields methyl 3-chlorobenzoate :
Reaction:
| Catalyst | Alcohol | Temperature | Yield | Reference |
|---|---|---|---|---|
| HBr (aq.) | Methanol | 60°C | 86% |
Nucleophilic Acyl Substitution
The ester participates in reactions with amines to form amides. For instance, reaction with ammonia generates 3-chlorobenzamide :
Reaction:
Electrophilic Aromatic Substitution
Example Nitration:
Stability and Degradation
Scientific Research Applications
propyl 3-chlorobenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of benzoic acid, 3-chloro, propyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, the ester may undergo hydrolysis to release benzoic acid and 3-chloro-1-propanol, which can then interact with cellular components and enzymes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table highlights key structural analogues of propyl 3-chlorobenzoate, emphasizing differences in functional groups, molecular weight, and applications:
Key Observations :
- Chain Length: Propyl 3-chlorobutanoate differs in having a shorter aliphatic chain and lacks an aromatic ring, reducing its molecular weight and thermal stability compared to this compound .
- Bioactivity: Compound 7c, a derivative of this compound with additional pyridinone and benzyloxy groups, demonstrates antimalarial activity, highlighting the role of structural complexity in pharmacological efficacy .
Degradation Pathways and Environmental Behavior
This compound is likely hydrolyzed to 3-chlorobenzoic acid prior to microbial degradation. Actinobacteria, particularly Rhodococcus opacus strains, degrade chlorobenzoates via the modified 4-chlorocatechol pathway, involving:
3-Chlorobenzoate 1,2-dioxygenase (3CBDO) : Catalyzes ring hydroxylation to form 3-chlorocatechol.
Chlorocatechol 1,2-dioxygenase : Cleaves the aromatic ring, leading to β-ketoadipate pathway intermediates .
Comparison with Analogues :
Enzyme Specificity and Microbial Interactions
- Substrate Transport : Rhodococcus opacus 1CP exhibits constitutive transport systems for both benzoate and 3-chlorobenzoate, with higher affinity for benzoate. This suggests competitive inhibition in mixed-substrate environments .
- Allosteric Regulation : Benzoate 1,2-dioxygenase displays negative cooperativity when binding 3-chlorobenzoate, reducing catalytic efficiency compared to benzoate .
Pharmaceutical Relevance
This compound derivatives, such as Compound 7c, exhibit 46% yield in synthesis and IR spectral features (e.g., 1722 cm⁻¹ for ester C=O) critical for quality control. Their antiproliferative and antimalarial activities are under investigation .
Material Science
The compound’s stability and compatibility with hybrid scaffolds (e.g., POSS hybrids) make it suitable for macroporous materials in bone tissue engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
